N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide is a complex organic compound that features a benzofuran ring, a propan-2-yl group, and a phenylmethanesulfonamide moiety
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to downstream effects such as inhibition of tumor growth .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the Friedel-Crafts reaction, where a phenol derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst to form the benzofuran core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzofuran derivatives .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide
- N-(1-(benzofuran-2-yl)propan-2-yl)-2-cyclopropylacetamide
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-14(11-17-12-16-9-5-6-10-18(16)22-17)19-23(20,21)13-15-7-3-2-4-8-15/h2-10,12,14,19H,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHGSILEVQQVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.